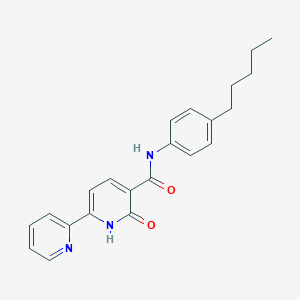![molecular formula C19H17FN4O B7532300 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival.
作用機序
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves the inhibition of PARP enzymes. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide are involved in DNA repair and play a crucial role in maintaining genomic stability. However, overactivation of PARP enzymes can lead to excessive consumption of NAD+ and ATP, resulting in energy depletion and cell death. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide binds to the catalytic domain of PARP enzymes, preventing their activation and subsequent DNA damage.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit PARP activity, prevent DNA damage, and promote cell survival. Additionally, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for PARP enzymes, making it an ideal tool for studying PARP biology. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has some limitations for lab experiments. The compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. One direction is to investigate the potential therapeutic applications of the compound in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective PARP inhibitors based on the structure of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. Additionally, future studies could focus on understanding the molecular mechanisms of PARP inhibition by N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide and its effects on DNA repair and cell survival.
Conclusion:
In conclusion, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a potent inhibitor of PARP enzymes with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has the potential to provide new insights into the biology of PARP enzymes and lead to the development of new therapies for diseases.
合成法
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydroindole-1-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-fluoro-4-imidazol-1-ylbenzylamine to yield the intermediate product. The final compound is obtained by treating the intermediate with ammonia in ethanol.
科学的研究の応用
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit PARP enzymes, which are overactivated in many diseases, leading to DNA damage and cell death. By inhibiting PARP, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has the potential to prevent DNA damage and promote cell survival.
特性
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-11-14(5-6-18(16)23-10-8-21-13-23)12-22-19(25)24-9-7-15-3-1-2-4-17(15)24/h1-6,8,10-11,13H,7,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXAUAGTTNFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
![3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)